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molecular formula C8H8ClNO4S B2501565 2-(4-nitrophenyl)ethanesulfonyl Chloride CAS No. 80259-15-0

2-(4-nitrophenyl)ethanesulfonyl Chloride

Cat. No. B2501565
M. Wt: 249.67
InChI Key: LCUFMYFBIXFCMV-UHFFFAOYSA-N
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Patent
US07642270B2

Procedure details

2-(4-Nitro-phenyl)-ethanesulfonyl chloride (from Example 33 (A), 300 mg) was suspended in 5 mL of THF. To the stirring solution was added morpholine (1 mL) dropwise at r.t. After 5 hours the solvent was evaporated. The nitro product was purified by flash chromatography (CH2Cl2/CH3OH 10:1 v/v) and was converted to the title compound under normal hydrogenation conditions. The title compound was obtained as a yellow solid (167 mg, 52%). 1H NMR (400 MHz, CD3OD) δ (ppm): 7.01 (d, J=8.4 Hz, 2H), 6.65 (d, J=8.4 Hz, 2H), 3.72 (t, J=4.7 Hz, 4H), 3.23 (t, J=4.7 Hz, 4H), 3.11 (m, 2H), 2.98 (m, 2H).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
Example 33 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
52%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][S:12](Cl)(=[O:14])=[O:13])=[CH:6][CH:5]=1)([O-])=O.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>C1COCC1>[N:16]1([S:12]([CH2:11][CH2:10][C:7]2[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=2)(=[O:14])=[O:13])[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCS(=O)(=O)Cl
Step Two
Name
Example 33 ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 hours the solvent was evaporated
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The nitro product was purified by flash chromatography (CH2Cl2/CH3OH 10:1 v/v)

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)S(=O)(=O)CCC1=CC=C(C=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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